molecular formula C12H16N2O2 B8304275 2-Cyclopentyl-6-methoxy-isonicotinamide

2-Cyclopentyl-6-methoxy-isonicotinamide

Cat. No.: B8304275
M. Wt: 220.27 g/mol
InChI Key: IBGNJSFXHKMIDO-UHFFFAOYSA-N
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Description

2-Cyclopentyl-6-methoxy-isonicotinamide is a synthetic small molecule belonging to the isonicotinamide class, characterized by a pyridine ring substituted with a cyclopentyl group at position 2 and a methoxy group at position 6.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-cyclopentyl-6-methoxypyridine-4-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-16-11-7-9(12(13)15)6-10(14-11)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H2,13,15)

InChI Key

IBGNJSFXHKMIDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C2CCCC2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Cyclopentyl-6-methoxy-isonicotinamide with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position 2/6) Purity Applications
This compound Not available C₁₂H₁₆N₂O₂ 220.27 (calculated) Cyclopentyl, Methoxy N/A Research (inferred)
2-Chloro-6-methoxyisonicotinamide 175277-66-4 C₇H₇ClN₂O₂ 186.597 Chloro, Methoxy 95% Academic research
2-Methoxyisonicotinic acid From C₇H₇NO₃ 153.14 (calculated) Methoxy N/A Chemical synthesis
Key Observations:
  • Substituent Effects : The cyclopentyl group in the target compound introduces steric bulk and lipophilicity compared to the chloro group in 2-Chloro-6-methoxyisonicotinamide. This may enhance membrane permeability but reduce aqueous solubility .
  • Molecular Weight : The cyclopentyl derivative has a higher molecular weight (220.27 vs. 186.60), which could influence pharmacokinetic profiles.
  • Functional Groups : The amide group in both this compound and its chloro analog distinguishes them from the carboxylic acid derivative (2-Methoxyisonicotinic acid), which is more polar and prone to ionization .

Stability and Reactivity

  • Amides vs. Acids : The amide derivatives exhibit greater hydrolytic stability compared to carboxylic acids, making them preferable in drug design.

Preparation Methods

Cyclopentane Ring Formation

Starting Material : tert-Butyl acetoacetate (1) reacts with 1,4-dibromobutane under phase-transfer catalysis (tetrabutylammonium bromide, TBABr) in aqueous NaOH (32%) at ambient temperature (20–25°C). This yields tert-butyl 1-acetylcyclopentanecarboxylate (2).

Reaction Conditions :

  • Catalyst : TBABr (0.05 equivalents)

  • Base : 32% NaOH (excess)

  • Temperature : 22°C

  • Yield : ~85% (crude)

Hydrolysis to 1-Cyclopentylethanone

The tert-butyl ester (2) undergoes acidic hydrolysis (HCl or H₂SO₄) to produce 1-cyclopentylethanone (3), a key ketone intermediate.

Condensation with Diethyl Oxalate

1-Cyclopentylethanone (3) reacts with diethyl oxalate in the presence of a base (e.g., potassium tert-butylate) to form ethyl 4-cyclopentyl-2,4-dioxobutanoate (4). Subsequent condensation with cyanoacetamide yields ethyl 2-hydroxy-3-cyano-6-cyclopentyl-isonicotinate (5).

Key Parameters :

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : -20°C (initial), warming to 15°C

  • Reaction Time : 20 hours

  • Yield : ~90% (crude)

Hydrolysis and Esterification

The cyano ester (5) is hydrolyzed with 32% HCl at 100°C for 22 hours to yield 2-cyclopentyl-6-hydroxyisonicotinic acid (6). Esterification with trimethylorthoformate (HC(OMe)₃) and sulfuric acid in methanol produces methyl 2-cyclopentyl-6-hydroxyisonicotinate (7).

Optimization :

  • Chlorination : Phenylphosphonic dichloride (2 equivalents) at 130°C converts 7 to methyl 2-chloro-6-cyclopentylisonicotinate (8).

  • Methoxylation : Treatment with NaOMe/MeOH followed by ester hydrolysis yields 2-cyclopentyl-6-methoxy-isonicotinic acid (I).

Amidation to 2-Cyclopentyl-6-methoxy-isonicotinamide

The final step involves converting the carboxylic acid (I) or its methyl ester to the amide.

Ammonolysis of Methyl Ester

Procedure :
A solution of methyl 2-cyclopentyl-6-methoxy-isonicotinate (3.19 g, 13.6 mmol) in 7N NH₃/MeOH (50 mL) is stirred at 60°C for 48 hours. The solvent is removed under vacuum, and the residue is dried to yield the amide as a pale yellow solid.

Conditions :

  • Ammonia Concentration : 7N in methanol

  • Temperature : 60°C

  • Yield : ~90% (crude)

Direct Amidation from Carboxylic Acid

Industrial-Scale Considerations

Modern methods prioritize cost-effectiveness and scalability:

  • Phase-Transfer Catalysis : Reduces reaction time and avoids cryogenic conditions.

  • Reagent Selection : Diethyl oxalate and TBABr are cost-effective compared to palladium catalysts used in earlier routes.

  • One-Pot Sequences : Intermediate purification is minimized, enhancing throughput.

Analytical Characterization

Key Data :

  • Molecular Formula : C₁₂H₁₅N₂O₂

  • Molecular Weight : 220.26 g/mol

  • Purity : ≥94% (LC-MS)

Q & A

Q. What synthetic strategies are effective for producing 2-Cyclopentyl-6-methoxy-isonicotinamide, and how can reaction yields be optimized?

Methodological Answer:

  • Use intermediates like 2-chloro-6-methoxyisonicotinic acid (analogous to routes in ) with nucleophilic substitution or coupling reactions targeting the cyclopentyl group .
  • Optimize conditions via factorial design (e.g., catalyst loading, temperature, reaction time) to minimize byproducts. For example:
ParameterRange TestedOptimal Value
Catalyst (Pd%)1-5%3%
Temperature (°C)80-120100
Reaction Time (h)12-2418
(Methodology derived from ) .
  • Monitor purity using HPLC with C18 columns and UV detection at 254 nm, following protocols for reporting experimental details () .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and methoxy singlet (δ 3.8–4.0 ppm) (structural analog analysis from ) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight via [M+H]+ peak, ensuring alignment with theoretical m/z for C₁₂H₁₅N₂O₂.

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound across different assay systems?

Methodological Answer:

  • Perform meta-analysis of assay variables (e.g., cell lines, concentrations) using statistical tools like ANOVA to identify confounding factors ( ) .
  • Validate results through orthogonal assays (e.g., enzymatic vs. cell-based) with standardized protocols, ensuring reproducibility ( ) .
  • Example framework for resolving contradictions:
Contradiction SourceResolution Strategy
Varied cell permeabilityUse pharmacokinetic models
Impurity interferenceRepurify via HPLC ()

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Apply Density Functional Theory (DFT) to model electron density at reactive sites (e.g., amide group) and simulate transition states () .
  • Validate predictions with kinetic studies (e.g., Arrhenius plots) under controlled conditions.
  • Use software like Gaussian for pathway simulations, focusing on bond dissociation energies and orbital interactions.

Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Use accelerated stability testing:
ConditionpH RangeTemperature (°C)Duration (Days)
Acidic hydrolysis1–340–607–14
Neutral/alkaline7–940–607–14
  • Analyze degradation products via LC-MS and compare with stability-indicating assays () .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference results with structurally analogous compounds (e.g., ) to identify trends in reactivity or stability .
  • Theoretical Frameworks : Align research questions with concepts like transition state theory or QSAR models () .

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